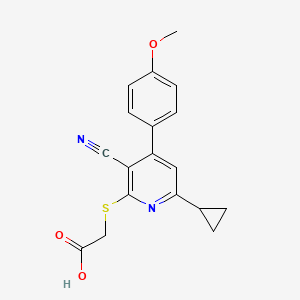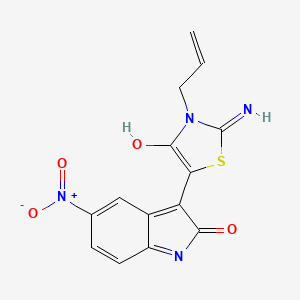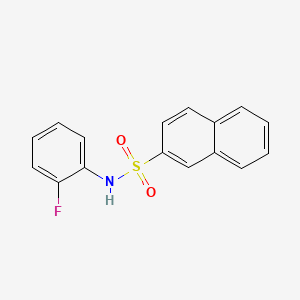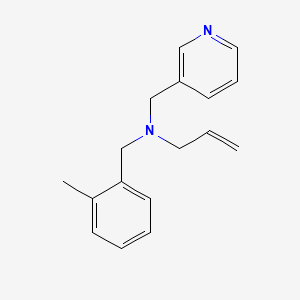![molecular formula C13H14N2O3 B3883252 2,5-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide](/img/structure/B3883252.png)
2,5-dimethyl-N'-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide
Descripción general
Descripción
2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide is a complex organic compound that belongs to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biochemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, and a hydrazide group, which is a functional group derived from hydrazine.
Métodos De Preparación
The synthesis of 2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide typically involves the condensation reaction between a hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The general reaction scheme can be represented as follows:
Condensation Reaction:
Análisis De Reacciones Químicas
2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens can be introduced.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Ethanol, methanol, tetrahydrofuran
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in transition metal complexes.
Industry: It can be used in the development of new materials with specific properties, such as catalysts and sensors.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide involves its ability to form stable complexes with metal ions. The hydrazide group can coordinate with metal ions, leading to the formation of coordination compounds. These compounds can interact with various molecular targets and pathways, depending on the specific metal ion and the biological or chemical context.
Comparación Con Compuestos Similares
Similar compounds to 2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide include other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can affect their chemical and biological properties. The uniqueness of 2,5-dimethyl-N’-[(E)-(5-methylfuran-2-yl)methylidene]furan-3-carbohydrazide lies in its specific furan-based structure, which can impart distinct reactivity and coordination behavior.
Propiedades
IUPAC Name |
2,5-dimethyl-N-[(E)-(5-methylfuran-2-yl)methylideneamino]furan-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-4-5-11(18-8)7-14-15-13(16)12-6-9(2)17-10(12)3/h4-7H,1-3H3,(H,15,16)/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEQDTJWUXOBMLH-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=C(OC(=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-(dimethylamino)benzylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883178.png)
![5-methyl-2-(4-nitrophenyl)-4-{[(1-phenylethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3883182.png)
![3-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B3883189.png)

![N-(2-hydroxyethyl)-N-[(2E)-3-phenylprop-2-en-1-yl]-2-furamide](/img/structure/B3883197.png)
![ethyl 4-{(2E)-2-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoate](/img/structure/B3883206.png)
![2-[(4-bromophenyl)amino]-N'-(2,4-dichlorobenzylidene)butanohydrazide](/img/structure/B3883211.png)
![N-[2-(dimethylamino)ethyl]-3-isopropyl-N-(2-methylbenzyl)isoxazole-5-carboxamide](/img/structure/B3883221.png)
![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-3,4-dichlorobenzamide](/img/structure/B3883242.png)

![N-[(E)-[(E)-2-bromo-3-phenylprop-2-enylidene]amino]-2,5-dimethylfuran-3-carboxamide](/img/structure/B3883268.png)

![3-{[4-(benzyloxy)phenyl]amino}-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B3883287.png)
